Di-isopropyl-2,3-dimercaptosuccinate
CAS No.:
Cat. No.: VC18507096
Molecular Formula: C10H18O4S2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O4S2 |
|---|---|
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | dipropan-2-yl 2,3-bis(sulfanyl)butanedioate |
| Standard InChI | InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3 |
| Standard InChI Key | YKPJGUVPRSQCPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Di-isopropyl-2,3-dimercaptosuccinate (CHOS) features a succinic acid backbone with two thiol (-SH) groups at the 2 and 3 positions and two isopropyl ester groups (-O-CO-O-) at the carboxyl termini. The stereochemistry of the thiol groups follows the meso configuration, mirroring that of DMSA, which is critical for its chelating activity .
Synthetic Pathways
The synthesis of di-isopropyl-2,3-dimercaptosuccinate typically involves a two-step process derived from methods developed for DMSA and its esters :
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Thiosulfate Addition: Acetylene dicarboxylic acid reacts with sodium thiosulfate under strongly acidic conditions (pH < 4) to form tetrasodium 2,3-bisthiosulfatosuccinate. This intermediate is isolated via freeze-drying.
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Esterification and Reduction: The thiosulfate intermediate undergoes esterification with isopropanol in the presence of a strong acid (e.g., HSO) and a solvent such as dioxane. Concurrent reduction of the thiosulfate groups yields the final thiol functionalities .
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents | Temperature | pH | Outcome |
|---|---|---|---|---|
| Thiosulfate Addition | NaSO, HSO | 5°C | 1.5 | Tetrasodium bisthiosulfatosuccinate |
| Esterification | Isopropanol, HSO, dioxane | 55°C | N/A | Di-isopropyl-2,3-dimercaptosuccinate |
This method avoids toxic reagents like thiolacetic acid, offering a safer and scalable alternative .
Chelating Mechanisms and Heavy Metal Detoxification
Thiol-Metal Interactions
The compound’s two thiol groups exhibit high affinity for soft Lewis acids such as arsenic (As), lead (Pb), and mercury (Hg). These thiols form stable, water-soluble complexes with metal ions, facilitating renal excretion . The reaction can be generalized as:
where M represents a metal ion .
Efficacy in Arsenic Mobilization
A seminal study by Flora et al. (1997) evaluated di-isopropyl-2,3-dimercaptosuccinate (referred to as DiPDMSA) in rats exposed to sub-chronic arsenic intoxication :
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Experimental Design: Rats were exposed to 100 ppm arsenic (III) for 8 weeks, followed by two 5-day courses of DiPDMSA treatment.
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Results:
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Arsenic Clearance: Blood arsenic levels decreased by 58%, with liver and kidney concentrations reduced by 42% and 47%, respectively.
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Biochemical Recovery: Hepatic glutathione (GSH) levels and superoxide dismutase (SOD) activity showed only partial restoration (15–20% improvement), suggesting limited recovery of antioxidant defenses .
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Table 2: Comparative Efficacy of DMSA Diesters in Arsenic Chelation
| Diester | Blood As Reduction | Liver As Reduction | GSH Recovery |
|---|---|---|---|
| DiPDMSA (isopropyl) | 58% | 42% | 15% |
| DMDMSA (methyl) | 62% | 45% | 18% |
| DEDMSA (ethyl) | 55% | 40% | 12% |
| DMSA (parent) | 68% | 50% | 25% |
The study concluded that while di-isopropyl-2,3-dimercaptosuccinate effectively mobilizes arsenic, it is inferior to DMSA in restoring biochemical homeostasis .
Pharmacokinetic and Toxicological Considerations
Toxicity Profile
No acute toxicity was reported in the Flora et al. (1997) study at therapeutic doses. Chronic toxicity data remain scarce, necessitating further investigation into long-term effects on renal and hepatic function .
Applications in Heavy Metal Poisoning
Medical Use
Di-isopropyl-2,3-dimercaptosuccinate is explored as an adjunct therapy for:
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Arsenic Poisoning: Demonstrated efficacy in reducing tissue arsenic burdens .
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Lead and Mercury Toxicity: Preclinical studies suggest potential, though human trials are lacking.
Environmental Remediation
The compound’s ability to sequester heavy metals could be leveraged in wastewater treatment, though cost and stability under environmental conditions require optimization.
Comparison with Other DMSA Derivatives
Table 3: Structural and Functional Properties of DMSA Derivatives
| Compound | Ester Group | Lipophilicity | Metal Affinity |
|---|---|---|---|
| DMSA | None | Low | High |
| Dimethyl DMSA | Methyl | Moderate | Moderate |
| Di-isopropyl DMSA | Isopropyl | High | Moderate |
| Diisoamyl DMSA | Isoamyl | Very High | Low |
Di-isopropyl-2,3-dimercaptosuccinate strikes a balance between lipophilicity and metal-binding capacity, making it suitable for penetrating lipid-rich tissues like the brain .
Future Directions and Research Gaps
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